1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide
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Overview
Description
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide is a heterocyclic compound that features a triazole and pyrazine ring fused together.
Preparation Methods
The synthesis of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide typically involves the following steps:
Aromatic Nucleophilic Substitution: The starting material, 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]pyrazine, undergoes nucleophilic substitution with various amines.
Cyclization: The intermediate product is then cyclized to form the triazolo-pyrazine ring system.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using automated synthesis equipment and stringent reaction conditions to ensure consistency and scalability .
Chemical Reactions Analysis
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the starting material is replaced by different nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is being investigated for its potential as an antimicrobial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors, thereby disrupting essential biological pathways in microbial and cancer cells . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound also features a triazole ring fused with another heterocycle and has shown antimicrobial activity.
[1,2,4]Triazolo[4,3-a]pyrazine Derivatives: These derivatives have been studied for their antibacterial and anticancer properties.
The uniqueness of this compound lies in its specific structural features and the presence of the pyrrolidine-2-carboxamide moiety, which may confer distinct biological activities and pharmacokinetic properties .
Properties
Molecular Formula |
C11H14N6O |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H14N6O/c1-7-14-15-11-10(13-4-6-16(7)11)17-5-2-3-8(17)9(12)18/h4,6,8H,2-3,5H2,1H3,(H2,12,18) |
InChI Key |
AMNWYWHKACQOGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCCC3C(=O)N |
Origin of Product |
United States |
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